molecular formula C8H4F2O2 B14754337 Benzene-1,2-dicarbonyl difluoride CAS No. 445-69-2

Benzene-1,2-dicarbonyl difluoride

Cat. No.: B14754337
CAS No.: 445-69-2
M. Wt: 170.11 g/mol
InChI Key: OKZQOHHDISEJFI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarbonyl difluoride can be synthesized through the fluorination of phthalic anhydride or phthaloyl chloride. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective replacement of the carboxyl groups with fluorine atoms .

Industrial Production Methods

Industrial production of 1,2-benzenedicarbonyl difluoride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorine compounds .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarbonyl difluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form phthalic acid and hydrogen fluoride.

    Reduction: It can be reduced to form phthalic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenedicarbonyl difluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-benzenedicarbonyl difluoride involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenedicarbonyl difluoride is unique due to its fluorine atoms, which impart distinct chemical properties compared to its non-fluorinated counterparts.

Properties

CAS No.

445-69-2

Molecular Formula

C8H4F2O2

Molecular Weight

170.11 g/mol

IUPAC Name

benzene-1,2-dicarbonyl fluoride

InChI

InChI=1S/C8H4F2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H

InChI Key

OKZQOHHDISEJFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)F)C(=O)F

Origin of Product

United States

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